molecular formula C19H19N3O2S B2740663 2-[(4-methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 1031209-53-6

2-[(4-methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2740663
CAS No.: 1031209-53-6
M. Wt: 353.44
InChI Key: VOWCGMWRMOGBKJ-UHFFFAOYSA-N
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Description

2-Aminothiazole derivatives are a promising scaffold in medicinal chemistry and drug discovery research . They are a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Benzothiazole is another important framework in the discovery of innovative drugs .


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited remarkable properties as photosensitizers for photodynamic therapy (PDT), an advanced cancer treatment method. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them potential candidates for Type II photosensitizers in PDT, indicating their potential to be used in the treatment of cancer due to these features (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Krátký, Vinšová, and Stolaříková (2017) synthesized and characterized twenty-four 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid)-based amides, esters, and derivatives, demonstrating significant antimicrobial activity against a panel of bacteria and fungi, including Mycobacterium tuberculosis. The study identified several structure-activity relationships, highlighting the potential of these compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Antitumor Activity

Yurttaş, Tay, and Demirayak (2015) explored the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. The compounds were tested against approximately 60 human tumor cell lines, showing considerable anticancer activity against some cancer cell lines. This study provides insights into the structure-activity relationship of these compounds, paving the way for the development of new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Activity Against Salmonella Typhi

Salama (2020) synthesized new 2-amino-1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against Salmonella typhi. Some compounds demonstrated significant activity, indicating their potential as lead compounds for developing new antibacterial agents against this pathogen (Salama, 2020).

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-16-9-7-14(8-10-16)13-21-17(15-5-3-2-4-6-15)18(23)22-19-20-11-12-25-19/h2-12,17,21H,13H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWCGMWRMOGBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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